
3-Quinolinamine, 4-chloro-6,7-dimethoxy-
Overview
Description
3-Quinolinamine, 4-chloro-6,7-dimethoxy- is a chemical compound with the molecular formula C11H11ClN2O2. It is a derivative of quinoline, characterized by the presence of chlorine and methoxy groups at specific positions on the quinoline ring.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxy-2-nitrobenzophenone, followed by reduction to obtain 4,5-dimethoxyaniline. This intermediate undergoes a series of reactions, including carbamidation and cyclohydrolysis, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinamine, 4-chloro-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinolines .
Scientific Research Applications
3-Quinolinamine, 4-chloro-6,7-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one
Uniqueness
3-Quinolinamine, 4-chloro-6,7-dimethoxy- is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS No. 205448-45-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₁ClN₂O₂
- Molecular Weight : 238.67 g/mol
- Structure : The compound features a quinoline core with two methoxy groups and a chlorine atom, which are critical for its biological activity.
3-Quinolinamine derivatives have been shown to interact with various biological targets, including protein kinases. The inhibition of protein tyrosine kinases (PTKs) is particularly significant as these enzymes play crucial roles in cell signaling pathways that regulate cell growth and differentiation.
Targeted Kinases
Research indicates that compounds similar to 3-Quinolinamine can inhibit PTKs associated with cancer proliferation. For instance, studies have demonstrated that certain substituted quinolines can inhibit the action of growth factor receptor PTKs, potentially leading to reduced tumor growth in various cancer models .
Biological Activities
Anticancer Activity :
3-Quinolinamine has shown promise as an anticancer agent. In vitro studies have reported that derivatives exhibit significant antiproliferative effects against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-QN | HeLa | 16.4 |
3-QN | MDA-MB231 | 7.3 |
3-QN | MCF7 | 20.71 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, showcasing the compound's effectiveness against these cancer types .
Mechanisms of Anticancer Action :
- Apoptosis Induction : Compounds like 3-Quinolinamine can trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction .
- Cell Cycle Arrest : Some derivatives have been found to cause mitotic arrest by binding to β-tubulin, disrupting normal cell cycle progression and promoting cell death .
Case Studies
-
Study on c-Met Inhibition :
A series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and tested for their ability to inhibit c-Met, a receptor tyrosine kinase implicated in cancer metastasis. One compound showed an IC50 of 0.030 ± 0.008 µM against c-Met and demonstrated potent anticancer activity in multiple cell lines . -
Comparative SAR Study :
A structure-activity relationship (SAR) study identified that modifications at specific positions on the quinoline ring significantly influenced the anticancer efficacy of related compounds. For example, methoxy substitutions at different positions led to varied potency against different cancer cell lines, emphasizing the importance of chemical structure in determining biological activity .
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic data specific to 3-Quinolinamine is limited, general findings from related compounds suggest that modifications can enhance bioavailability and reduce toxicity towards normal cells while maintaining efficacy against malignant cells .
Properties
IUPAC Name |
4-chloro-6,7-dimethoxyquinolin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-15-9-3-6-8(4-10(9)16-2)14-5-7(13)11(6)12/h3-5H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNJEWZCQLRQLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)N)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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